3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
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Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . It has a molecular weight of 185.23 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These methods often involve the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that 1,2,4-triazole derivatives are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical and Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 185.23 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Regioselectivity in Cycloadditions : Research has shown that cycloadditions involving alkyl azides and unsymmetrical internal alkynes, catalyzed by ruthenium complexes, can lead to 1,2,3-triazoles with significant regioselectivity. This process is pivotal for synthesizing various triazole derivatives, including those structurally related to the specified compound, enabling the exploration of their chemical and biological properties (Majireck & Weinreb, 2006).
Antimicrobial and Cytotoxic Activities
Antimicrobial and Cytotoxic Derivatives : Novel azetidine-2-one derivatives of 1H-benzimidazole, which share a structural motif with the target compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These derivatives demonstrate significant potential in the development of new therapeutic agents (Noolvi et al., 2014).
Synthesis and Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives has been explored, with some showing good or moderate antimicrobial activities against various microorganisms. This highlights the potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007).
Antifungal Activity
- Synthesis and Antifungal Activity : Studies on N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines and related amides have identified compounds with significant antifungal activity. These findings are crucial for the development of new antifungal agents, demonstrating the importance of the triazole core in these applications (Arnoldi et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Mode of Action
It’s known that the 1,2,4-triazole core, which is part of this compound, can form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar 1,2,4-triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected. These might include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), and more.
Pharmacokinetics
The 1,2,4-triazole core is known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may have favorable ADME properties, contributing to its bioavailability.
Result of Action
Given the pharmacological activities associated with similar 1,2,4-triazole compounds , the compound could potentially have effects such as inhibiting cell proliferation (in the case of anticancer activity), inhibiting microbial growth (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), and more.
Properties
IUPAC Name |
3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-10-4-7-13-16-17-14(11-8-9-11)18(13)12-5-2-1-3-6-12;;/h1-3,5-6,11H,4,7-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJODOIHEPJRGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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